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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)imidazole

Cat. No.: B3153937 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-
Chlorophenyl)imidazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals, detailing the essential spectroscopic data for the structural

elucidation and verification of 2-(2-chlorophenyl)imidazole. By integrating Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with the underlying

experimental methodologies, this document provides a holistic understanding of the molecule's

chemical signature.

Molecular Structure and Spectroscopic Overview
2-(2-Chlorophenyl)imidazole is a heterocyclic aromatic compound featuring an imidazole ring

substituted with a 2-chlorophenyl group. This substitution pattern gives rise to a unique and

definitive spectroscopic fingerprint, which is critical for its unambiguous identification in

synthesis, quality control, and metabolic studies. The following sections dissect the data

obtained from core analytical techniques.

Chemical Structure:

Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. It probes the magnetic properties of atomic nuclei, providing detailed information

about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum of 2-(2-
chlorophenyl)imidazole is characterized by distinct signals for the imidazole ring protons and

the protons of the chlorophenyl substituent. The chemical shifts are influenced by the electron-

withdrawing nature of the chlorine atom and the aromatic systems.

Table 1: ¹H NMR Spectroscopic Data for 2-(2-Chlorophenyl)imidazole (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.65 br s 1H Imidazole N-H

7.71 dd 1H Phenyl C6-H

7.55 dd 1H Phenyl C3-H

7.42 td 1H Phenyl C4-H

7.35 td 1H Phenyl C5-H

7.17 s 2H Imidazole C4-H, C5-H

Key Interpretive Insights:

The downfield shift at 12.65 ppm is characteristic of the acidic N-H proton of the imidazole

ring, which is often broad due to quadrupole broadening and chemical exchange.

The signals between 7.35 and 7.71 ppm correspond to the four protons of the ortho-

substituted phenyl ring. The splitting patterns (dd for doublet of doublets, td for triplet of

doublets) arise from coupling between adjacent protons and are indicative of this specific

substitution pattern.
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The singlet at 7.17 ppm, integrating to 2H, represents the two equivalent protons on the C4

and C5 positions of the imidazole ring.

Carbon-¹³ (¹³C) NMR Spectroscopy
Carbon NMR complements proton NMR by providing a spectrum of the carbon backbone.

Table 2: ¹³C NMR Spectroscopic Data for 2-(2-Chlorophenyl)imidazole (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

146.4 Imidazole C2

131.7 Phenyl C1

131.3 Phenyl C3

130.9 Phenyl C6

130.0 Phenyl C2-Cl

129.8 Phenyl C5

127.5 Phenyl C4

121.9 Imidazole C4, C5

Key Interpretive Insights:

The signal at 146.4 ppm is assigned to the C2 carbon of the imidazole ring, which is directly

bonded to the phenyl group and two nitrogen atoms, resulting in a significant downfield shift.

The carbon atom bearing the chlorine (C2 of the phenyl ring) is observed at 130.0 ppm.

The signal at 121.9 ppm represents the two equivalent C4 and C5 carbons of the imidazole

ring.

NMR Experimental Protocol
The acquisition of high-quality NMR data is predicated on a meticulous experimental setup.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-chlorophenyl)imidazole in 0.6

mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for

solubilizing the compound and for observing the exchangeable N-H proton.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Set the spectral width to cover a range of -2 to 14 ppm.

Employ a 30-degree pulse angle to ensure quantitative signal integration.

Set the relaxation delay (d1) to 2 seconds to allow for full magnetization recovery.

Acquire 16 scans for an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to

singlets for each carbon.

Set the spectral width to 0-220 ppm.

Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum and reference it to the residual solvent peak of

DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Diagram: NMR Experimental Workflow
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Caption: Workflow for NMR analysis of 2-(2-chlorophenyl)imidazole.

Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for

identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for 2-(2-Chlorophenyl)imidazole

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3100 - 2800 (broad) Medium N-H stretch Imidazole

3050 Weak C-H stretch (sp²) Aromatic

1610, 1580, 1475 Medium C=C stretch Aromatic Ring

1450 Strong C=N stretch Imidazole

750 Strong
C-H bend (out-of-

plane)

ortho-disubstituted

Phenyl

730 Strong C-Cl stretch Aryl Halide

Key Interpretive Insights:
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The broad absorption in the 3100-2800 cm⁻¹ region is a hallmark of the N-H stretching

vibration in the hydrogen-bonded imidazole ring.

The sharp peaks at 1610-1475 cm⁻¹ are characteristic of the carbon-carbon double bond

stretching within the aromatic phenyl and imidazole rings.

The strong band at 750 cm⁻¹ is highly diagnostic for ortho-disubstitution on a benzene ring.

The presence of the C-Cl bond is confirmed by the absorption band around 730 cm⁻¹.

IR Experimental Protocol
The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for obtaining IR

spectra of solid samples.

Methodology:

Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FTIR spectrometer

is clean by wiping it with isopropanol.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as

it will be subtracted from the sample spectrum to remove contributions from atmospheric

CO₂ and water vapor.

Sample Application: Place a small amount (1-2 mg) of the solid 2-(2-
chlorophenyl)imidazole powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Initiate the scan, typically co-adding 16 or 32 scans

over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The instrument software automatically performs the background

subtraction and generates the final transmittance or absorbance spectrum.

Diagram: ATR-FTIR Experimental Workflow
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Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound.

The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Table 4: Electron Ionization (EI) Mass Spectrometry Data

m/z (Mass/Charge) Relative Intensity (%) Assignment

178 / 180 100 / 33 [M]⁺ / [M+2]⁺ (Molecular Ion)

143 45 [M - Cl]⁺

116 20 [M - Cl - HCN]⁺

75 15 [C₆H₄]⁺

Key Interpretive Insights:

The molecular ion peak [M]⁺ is observed at m/z 178. Crucially, the presence of a chlorine

atom is confirmed by the isotopic [M+2]⁺ peak at m/z 180, with an intensity approximately

one-third that of the [M]⁺ peak, consistent with the natural isotopic abundance of ³⁵Cl and

³⁷Cl.

The prominent fragment at m/z 143 corresponds to the loss of a chlorine radical from the

molecular ion.

Further fragmentation, such as the loss of hydrogen cyanide (HCN) from the imidazole ring,

leads to the fragment at m/z 116.
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MS Experimental Protocol
Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data,

ideal for structural confirmation.

Methodology:

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the

gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an

electron from the molecule, forming a radical cation [M]⁺.

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier, which generates a

signal proportional to the ion abundance.

Data Representation: The data is plotted as a mass spectrum, showing the relative intensity

of each ion as a function of its m/z value.

Diagram: EI-MS Experimental Workflow
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Caption: Workflow for Electron Ionization Mass Spectrometry.
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Conclusion
The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a conclusive

and multi-faceted structural confirmation of 2-(2-chlorophenyl)imidazole. The ¹H and ¹³C

NMR spectra precisely map the proton and carbon frameworks, IR spectroscopy confirms the

presence of key functional groups (N-H, C=N, C-Cl, and aromatic rings), and mass

spectrometry verifies the molecular weight and elemental composition through its characteristic

molecular ion and isotopic pattern. This guide provides the foundational data and

methodologies essential for the confident identification and use of this compound in advanced

research and development applications.

To cite this document: BenchChem. [spectroscopic data of 2-(2-Chlorophenyl)imidazole
(NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3153937#spectroscopic-data-of-2-2-chlorophenyl-
imidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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